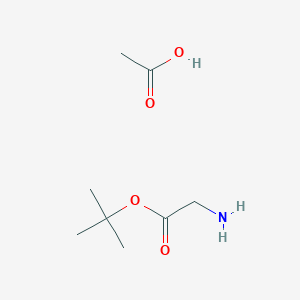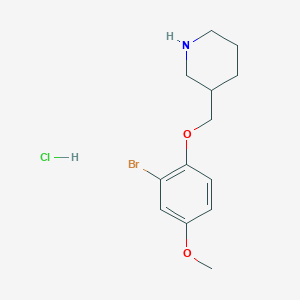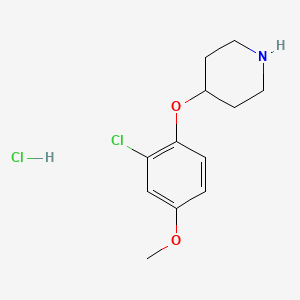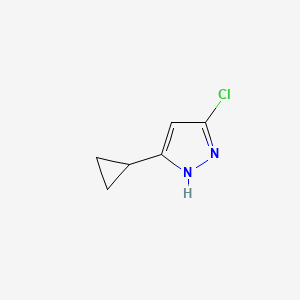
3-chloro-5-cyclopropyl-1H-pyrazole
Vue d'ensemble
Description
“3-chloro-5-cyclopropyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a cyclopropyl group attached to the fifth carbon of the pyrazole ring .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with different substituted aromatic acid chlorides . They can also undergo radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.566 and a density of 1.159 g/mL at 25 °C .
Applications De Recherche Scientifique
Catalytic Arylation
The compound 3-chloro-5-cyclopropyl-1H-pyrazole and its derivatives have been employed in palladium-catalyzed direct arylations. These reactions maintain the integrity of the cyclopropyl group, avoiding decomposition or formation of amination products, and tolerate a wide range of functional groups on the aryl bromide. This application demonstrates the compound's versatility in synthesizing regioselectively C4-arylated pyrazoles, contributing to the field of catalytic synthesis with potential implications for pharmaceutical and material sciences (Sidhom et al., 2018).
Synthesis of Novel Compounds
Research on this compound has led to the synthesis of novel compounds with potential biological applications. For instance, a series of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized, showcasing the compound's utility in creating diverse chemical entities, which could be foundational in developing new drugs or materials (Yang Yun-shang, 2010).
Antiproliferative Agents
Pyrazole derivatives, including those related to this compound, have been explored for their anticancer properties. The design, synthesis, and evaluation of such derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy. These compounds' ability to induce cell death via apoptosis suggests their promise as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Antifungal Activity
Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, related to this compound, have been synthesized and evaluated for their antifungal properties. These compounds have shown activity against Candida albicans, suggesting their potential as antifungal agents. This research area is crucial for addressing fungal resistance and developing new antifungal drugs (Maruoka et al., 2008).
Safety and Hazards
“3-chloro-5-cyclopropyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for “3-chloro-5-cyclopropyl-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties. Given the wide range of biological activities exhibited by pyrazoles, there is potential for the development of new therapeutic agents based on this scaffold .
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-chloro-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCCDLFFDDETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)
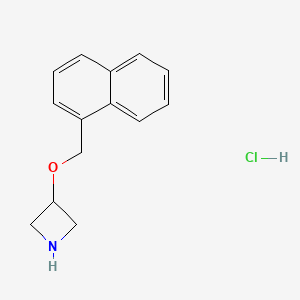




![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)
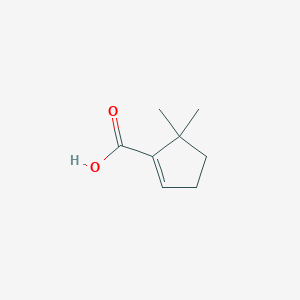


![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
